2-(6-Bromo-3-oxo-1,2-dihydroinden-2-yl)acetic acid
Description
2-(6-Bromo-3-oxo-1,2-dihydroinden-2-yl)acetic acid is a brominated indene derivative featuring a ketone group at position 3 and an acetic acid side chain at position 2 of the dihydroindenyl scaffold. This compound is of interest in medicinal and synthetic chemistry due to its structural similarity to bioactive indene and indole derivatives .
Properties
IUPAC Name |
2-(6-bromo-3-oxo-1,2-dihydroinden-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c12-8-1-2-9-6(4-8)3-7(11(9)15)5-10(13)14/h1-2,4,7H,3,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIHKCSKFFHIRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=C1C=C(C=C2)Br)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69099-73-6 | |
| Record name | 2-(5-bromo-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-3-oxo-1,2-dihydroinden-2-yl)acetic acid typically involves the bromination of 3-oxo-1,2-dihydroindene followed by the introduction of the acetic acid moiety. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The subsequent step involves the reaction of the brominated intermediate with acetic acid or its derivatives under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent acylation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromo-3-oxo-1,2-dihydroinden-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(6-Bromo-3-oxo-1,2-dihydroinden-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-Bromo-3-oxo-1,2-dihydroinden-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the ketone group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways and cellular responses.
Comparison with Similar Compounds
Comparative Data Table
Research Implications and Limitations
- Bioactivity : The bromine in the target compound may enhance binding to halogen-binding pockets in enzymes or receptors, a hypothesis supported by the activity of brominated indole derivatives .
Biological Activity
2-(6-Bromo-3-oxo-1,2-dihydroinden-2-yl)acetic acid is an indene derivative notable for its potential biological activities, including antimicrobial and anticancer properties. This compound has garnered attention in pharmaceutical research due to its unique structure, which includes a bromine atom that enhances its reactivity and biological efficacy.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 269.09 g/mol. The presence of the bromine atom at the 6th position contributes to its distinct chemical behavior and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉BrO₃ |
| Molecular Weight | 269.09 g/mol |
| CAS Number | 69099-73-6 |
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Indole derivatives, including this compound, have been shown to exhibit:
- Antiviral Activity : Potentially inhibiting viral replication.
- Anti-inflammatory Effects : Modulating inflammatory pathways.
- Anticancer Properties : Inducing apoptosis in cancer cells through various mechanisms.
Anticancer Activity
Research indicates that this compound may induce apoptosis in cancer cells. For instance, studies have demonstrated that compounds with similar structures can activate caspase pathways, leading to programmed cell death in tumor cells.
Antimicrobial Effects
This compound has shown promising results against various microbial strains. In vitro studies suggest that it can inhibit the growth of both gram-positive and gram-negative bacteria, as well as certain fungi.
Case Studies
-
Apoptosis Induction in HepG2 Cells
- A study investigated the effects of this compound on HepG2 liver cancer cells. Results indicated a significant increase in apoptosis markers such as Bax and caspase activation, alongside a decrease in anti-apoptotic proteins like Bcl-2.
-
Synergistic Effects with Other Agents
- In combination therapies, this compound has been shown to enhance the efficacy of existing anticancer drugs by increasing cellular sensitivity and reducing resistance mechanisms.
Comparison with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 2-(3-Oxo-1,2-dihydroinden-2-yl)acetic acid | Moderate anticancer properties | Lacks bromine substitution |
| 2-(6-Imidazol-1-yl-3-oxo-1,2-dihydroinden-2-yl)acetic acid | Antimicrobial and anticancer effects | Imidazole ring increases biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
